Michael Addition Reactivity of α,β-Unsaturated Nitrile
The α,β-unsaturated nitrile scaffold of 4-hydroxy-4-phenylbut-2-enenitrile (CAS 146255-65-4) permits nucleophilic conjugate addition at the β-carbon, a reaction pathway completely unavailable to its saturated counterpart 4-hydroxy-4-phenylbutanenitrile (C10H11NO). This is a class-level inference based on the established reactivity of α,β-unsaturated nitriles as Michael acceptors [1]. The saturated analog lacks the conjugated π-system and cannot participate in analogous C–C bond-forming reactions at this position. Quantitative rate data for this specific compound are not available in the published literature, representing a notable evidence gap .
| Evidence Dimension | Reactivity – Conjugate addition capability |
|---|---|
| Target Compound Data | α,β-unsaturated nitrile: conjugate addition feasible at β-carbon (qualitative) |
| Comparator Or Baseline | 4-Hydroxy-4-phenylbutanenitrile: no α,β-unsaturation; conjugate addition not possible |
| Quantified Difference | Qualitative difference; no quantitative rate data available for target compound |
| Conditions | General organic reactivity; specific kinetic data not reported in literature for this compound |
Why This Matters
Procurement of the unsaturated nitrile is mandatory for any synthetic route requiring Michael acceptor functionality; the saturated analog is chemically incompetent for this purpose.
- [1] Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. Russian Chemical Reviews, 1998, 67(7). INIS IAEA. https://inis.iaea.org View Source
